
Ytterbium bis(trimethylsilyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium bis(trimethylsilyl)amide is a coordination complex composed of a cationic ytterbium metal center with anionic bis(trimethylsilyl)amide ligands. This compound is part of a broader category of metal amides and is known for its unique properties, including its solubility in nonpolar organic solvents and its reactivity with weakly protic reagents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ytterbium bis(trimethylsilyl)amide can be synthesized through a salt metathesis reaction. This involves reacting anhydrous ytterbium chloride with an alkali metal bis(trimethylsilyl)amide. The general reaction is as follows:
YbCl3+3NaN(SiMe3)2→Yb(N(SiMe3)2)3+3NaCl
The alkali metal chloride formed as a by-product typically precipitates as a solid, allowing for its removal by filtration. The remaining this compound is then purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ytterbium bis(trimethylsilyl)amide undergoes various types of reactions, including:
Substitution Reactions: It can react with other ligands to form new coordination complexes.
Protonolysis Reactions: It reacts with weakly protic reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methyllithium, which can react to form dimethylytterbium, and weakly protic reagents like pentamethylcyclopentadiene .
Major Products Formed
The major products formed from these reactions include dimethylytterbium and various coordination complexes depending on the reagents used .
Applications De Recherche Scientifique
Ytterbium bis(trimethylsilyl)amide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other metal amides and coordination complexes.
Biology: It is used in the study of metal-ligand interactions and their effects on biological systems.
Mécanisme D'action
The mechanism of action of ytterbium bis(trimethylsilyl)amide involves its ability to coordinate with other molecules through its bis(trimethylsilyl)amide ligands. These ligands provide steric bulk, which influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Yttrium bis(trimethylsilyl)amide
- Lanthanum bis(trimethylsilyl)amide
- Samarium bis(trimethylsilyl)amide
Uniqueness
Ytterbium bis(trimethylsilyl)amide is unique due to its specific reactivity and solubility properties. Compared to other similar compounds, it offers distinct advantages in terms of its ability to form stable coordination complexes and its reactivity with weakly protic reagents .
Propriétés
Formule moléculaire |
C18H54N3Si6Yb |
|---|---|
Poids moléculaire |
654.2 g/mol |
Nom IUPAC |
bis(trimethylsilyl)azanide;ytterbium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Yb/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Clé InChI |
GMOTTZNKLCWRHY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Yb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



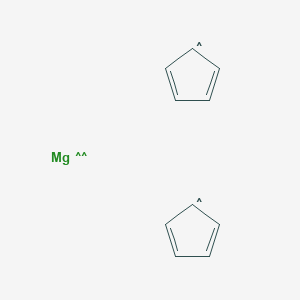

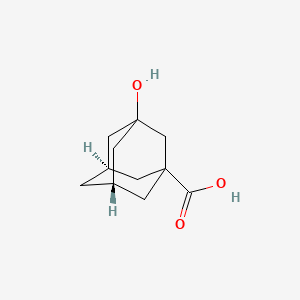

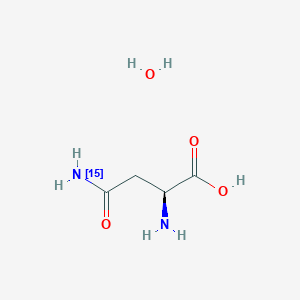
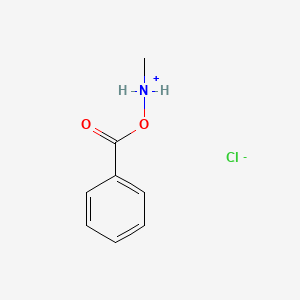

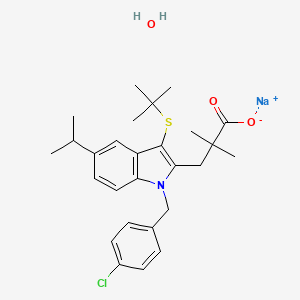

![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)



